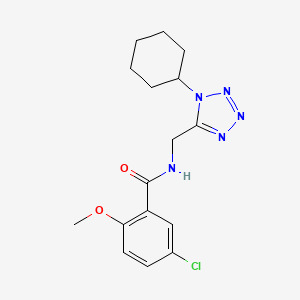![molecular formula C14H10OS B2583084 2-[Benzo(b)thiophen-2-yl]phenol CAS No. 81344-85-6](/img/structure/B2583084.png)
2-[Benzo(b)thiophen-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[Benzo(b)thiophen-2-yl]phenol” is a chemical compound with the CAS Number: 81344-85-6 and a molecular weight of 226.3 . Its IUPAC name is 2-(1-benzothien-2-yl)phenol .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including “this compound”, often involves coupling reactions and electrophilic cyclization reactions . A copper-mediated construction of benzothieno[3,2-b]benzofurans via intramolecular dehydrogenative C–O coupling has been developed .
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H . The crystal structure of similar compounds has been determined by single crystal X-ray diffraction analysis .
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Spectroscopic Characterization In 2020, Ermiş and Durmuş synthesized novel thiophene-benzothiazole derivative compounds, including variations of 2-[Benzo(b)thiophen-2-yl]phenol, using microwave-assisted methods. These compounds were characterized using spectroscopic techniques like FTIR and NMR, and their electronic absorption behaviors in different solvents were examined (Ermiş & Durmuş, 2020).
Synthesis Methods for Benzo[b]thiophene Derivatives David et al. (2005) discussed the synthesis of 2-arylbenzo[b]thiophenes, which are relevant due to their use as selective estrogen receptor modulators. They developed a method for synthesizing these compounds directly from the benzo[b]thiophene core, highlighting their importance in pharmaceutical research (David et al., 2005).
Photophysical Properties of Thiophene Substituted 1,3,4-Oxadiazole Derivatives In 2019, Naik et al. studied the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, including compounds related to this compound. These derivatives were investigated for their potential in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Synthesis and Characterization of Diketopyrrolopyrrole-Based Conjugated Molecules Song et al. (2015) synthesized indeno[1,2-b]thiophene- or benzo[5,6]indeno[1,2-b]thiophene-flanked diketopyrrolopyrrole derivatives, examining their semiconducting properties for potential use in organic thin film transistors, indicative of the material science applications of similar structures (Song et al., 2015).
Synthesis and Antimicrobial Activities of Benzo[b]thiophene Derivatives Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and assessed their antibacterial, antifungal, and anti-inflammatory properties. This research demonstrates the potential biomedical applications of benzo[b]thiophene derivatives, including those related to this compound (Isloor et al., 2010).
Synthesis of Trans-Dihydrodiols of Polycyclic Aromatic Thiaarenes Ray et al. (2000) conducted a study on the synthesis of trans-dihydrodiols of polycyclic aromatic thiaarenes, which include benzo[b]thiophene derivatives. This study is significant for understanding the potential carcinogenic metabolites of these compounds (Ray et al., 2000).
Benzo[b]thiophen-3(2H)-one 1,1-dioxide in Spiroheterocycle Synthesis Cekavicus et al. (2008) explored the use of benzo[b]thiophen-3(2H)-one 1,1-dioxide for synthesizing new heterocyclic systems, demonstrating the versatility of benzo[b]thiophene derivatives in chemical synthesis (Cekavicus et al., 2008).
Mecanismo De Acción
Mode of Action
It has been reported that the compound exhibits fluorescence properties . This suggests that it may interact with its targets in a way that affects their electronic states, leading to the emission of light.
Result of Action
Its fluorescence properties suggest that it may affect the electronic states of its targets, leading to the emission of light .
Propiedades
IUPAC Name |
2-(1-benzothiophen-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUFEXIRIOTXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid](/img/structure/B2583002.png)
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2583006.png)
![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583007.png)
![Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2583008.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2583010.png)
![ethyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2583011.png)



![2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2583018.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2583019.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2583021.png)